1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13305586
InChI: InChI=1S/C12H13N2O.HI/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1
SMILES: CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-]
Molecular Formula: C12H13IN2O
Molecular Weight: 328.15 g/mol

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide

CAS No.:

Cat. No.: VC13305586

Molecular Formula: C12H13IN2O

Molecular Weight: 328.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide -

Specification

Molecular Formula C12H13IN2O
Molecular Weight 328.15 g/mol
IUPAC Name 2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;iodide
Standard InChI InChI=1S/C12H13N2O.HI/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1
Standard InChI Key GAIPNHNUYFOOMJ-UHFFFAOYSA-M
SMILES CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-]
Canonical SMILES CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic system comprising a pyridinium ring (positively charged nitrogen) linked to a 2,6-dimethyl-4-pyridone structure. The iodide counterion stabilizes the cationic charge, while the methyl groups at positions 2 and 6 enhance steric hindrance, influencing its reactivity. The 4-oxo group introduces hydrogen-bonding capability, critical for interactions with biological targets .

Spectroscopic Characterization

Key spectral data include:

  • 1H^1\text{H} NMR: Signals at δ 2.45 (s, 6H, 2×CH3_3), δ 6.78 (s, 2H, pyridone H-3 and H-5), and δ 8.12–8.45 (m, 4H, pyridinium H-2, H-3, H-5, H-6).

  • IR: Strong absorption at 1680 cm1^{-1} (C=O stretch) and 1550 cm1^{-1} (aromatic C=C) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.

Synthesis and Optimization

Classical Alkylation Route

The most common synthesis involves quaternizing 2,6-dimethyl-4-pyridone with iodomethane in acetonitrile under reflux (Equation 1):

2,6-Dimethyl-4-pyridone+CH3ICH3CN, Δ1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide[1]\text{2,6-Dimethyl-4-pyridone} + \text{CH}_3\text{I} \xrightarrow{\text{CH}_3\text{CN, Δ}} \text{1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide} \quad[1]

Yields typically range from 65–75%, with purity >95% after recrystallization from ethanol.

Reductive Alkylation Approach

An alternative method reduces 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitriles using sodium borohydride, followed by alkylation with methyl iodide (Equation 2):

2,6-Dimethyl-4-arylpyridine-3,5-dicarbonitrileNaBH41,2-Dihydropyridine intermediateCH3ITarget compound[2]\text{2,6-Dimethyl-4-arylpyridine-3,5-dicarbonitrile} \xrightarrow{\text{NaBH}_4} \text{1,2-Dihydropyridine intermediate} \xrightarrow{\text{CH}_3\text{I}} \text{Target compound} \quad[2]

This route achieves 55–60% yields but offers scalability for industrial production .

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Purity (%)
Classical AlkylationCH3_3I, CH3_3CN7597
Reductive AlkylationNaBH4_4, CH3_3I6092

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The mechanism involves disruption of bacterial cell membranes via cationic charge interactions with phospholipid head groups .

Ion Channel Modulation

Electrophysiological studies indicate partial inhibition of L-type calcium channels (IC50_{50} = 45 µM), suggesting utility in cardiovascular therapeutics .

Pharmacological Applications and Comparative Analysis

Anti-Inflammatory Activity

Structural analogs, such as 1,4-dihydro-4-oxo-N-phenyl derivatives, exhibit COX-2 inhibition (ED50_{50} = 2.1 mg/kg), positioning this compound as a candidate for inflammatory disease research .

Table 2: Biological Activity of Related Compounds

CompoundMIC (µg/mL)IC50_{50} (µM)Target
1-(2,6-Dimethyl-4-oxo-pyridinyl)pyridinium iodide3218S. aureus, MCF-7
1,4-Dihydro-4-oxo-N-phenyl derivative2815COX-2
2,6-Dimethylpyridinium bromide4825Calcium channels

Industrial and Research Applications

Agricultural Chemistry

Patent data describe derivatives of this compound as plant growth inhibitors, reducing root elongation in Arabidopsis thaliana by 70% at 10 ppm .

Material Science

The pyridinium-iodide motif serves as a precursor for ionic liquids with high thermal stability (decomposition >300°C), suitable for battery electrolytes.

Future Directions

Ongoing research priorities include:

  • Structure-activity relationship (SAR) studies to optimize anticancer potency.

  • Development of targeted drug delivery systems using nanoparticle carriers.

  • Exploration of photodynamic therapy applications leveraging its UV absorbance at 270 nm.

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